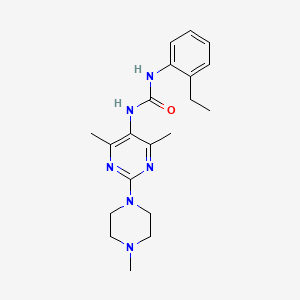

![molecular formula C14H19F3N2OS B2506556 N-[2-(叔丁基硫代)乙基]-N'-[3-(三氟甲基)苯基]脲 CAS No. 866008-90-4](/img/structure/B2506556.png)

N-[2-(叔丁基硫代)乙基]-N'-[3-(三氟甲基)苯基]脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

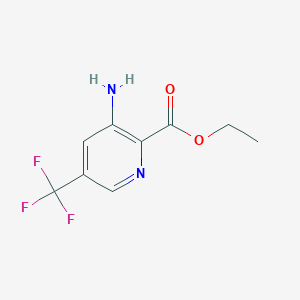

N-[2-(tert-butylsulfanyl)ethyl]-N’-[3-(trifluoromethyl)phenyl]urea is an organic compound with the molecular formula C14H19F3N2OS This compound features a urea backbone substituted with a tert-butylsulfanyl group and a trifluoromethylphenyl group

科学研究应用

- 亚磺酰胺和不对称合成: 叔丁基硫代基团在通过亚磺酰胺进行不对称合成中起着至关重要的作用。 研究人员将其用作对映选择性转化的手性辅助剂 .

有机合成

有关更多详细信息,您可以参考西格玛奥德里奇产品页面 . 此外,与叔丁基亚磺酰胺和亚磺酰胺相关的研究为其合成应用提供了见解 . 另一种相关化合物,艾乐卡托,含有三氟甲基,用于制药 .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(tert-butylsulfanyl)ethyl]-N’-[3-(trifluoromethyl)phenyl]urea typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the intermediate compounds, such as 2-(tert-butylsulfanyl)ethylamine and 3-(trifluoromethyl)phenyl isocyanate.

Reaction Conditions: The reaction between 2-(tert-butylsulfanyl)ethylamine and 3-(trifluoromethyl)phenyl isocyanate is carried out under controlled conditions, typically in an inert atmosphere to prevent unwanted side reactions. The reaction is usually performed in a solvent

属性

IUPAC Name |

1-(2-tert-butylsulfanylethyl)-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F3N2OS/c1-13(2,3)21-8-7-18-12(20)19-11-6-4-5-10(9-11)14(15,16)17/h4-6,9H,7-8H2,1-3H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGILAEGAWFVKMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCCNC(=O)NC1=CC=CC(=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one](/img/structure/B2506475.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2506476.png)

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2506481.png)

![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2506485.png)

![5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2506487.png)

![N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2506494.png)